生化抑制活性对比:Jak2-IN-6 与临床阶段JAK2抑制剂
Jak2-IN-6对JAK2的生化抑制活性(IC50 = 22.86 μg/mL,约合68.07 nM [1])显著低于临床阶段的JAK2抑制剂。例如,与ATP竞争性的I型抑制剂Fedratinib(IC50 = 3 nM [2])和TG101209(IC50 = 6 nM [3])相比,其体外效力存在数量级的差异。这一特征使得Jak2-IN-6不适合作为高活性阳性对照药,但恰恰是其作为工具化合物的核心价值所在。
| Evidence Dimension | JAK2激酶抑制活性 (IC50) |
|---|---|
| Target Compound Data | 22.86 μg/mL (约68.07 nM) |
| Comparator Or Baseline | Fedratinib: 3 nM; TG101209: 6 nM |
| Quantified Difference | Jak2-IN-6活性低约22-11倍(相比于Fedratinib) |
| Conditions | 体外无细胞激酶活性测定 |
Why This Matters
中等强度活性的抑制剂对于建立剂量反应曲线和评估激酶抑制剂选择性窗口至关重要,尤其是在需要部分抑制靶点以模拟特定生理或病理状态的机制研究中。
- [1] Ting-Ting Yao, et al. Integration of pharmacophore mapping and molecular docking in sequential virtual screening: towards the discovery of novel JAK2 inhibitors. RSC Adv., 2017, 7, 10353-10360. View Source
- [2] Wernig G, et al. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell, 2008, 13(4): 311-320. View Source
- [3] Pardanani A, et al. TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations. Leukemia, 2007, 21(8): 1658-1668. View Source
